molecular formula C12H13N B15071799 2-(Aminomethyl)-5-methylnaphthalene

2-(Aminomethyl)-5-methylnaphthalene

Cat. No.: B15071799
M. Wt: 171.24 g/mol
InChI Key: RLGWDTIDXXGSOX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with an aminomethyl (-CH₂NH₂) group at the 2-position and a methyl (-CH₃) group at the 5-position. This structural configuration confers unique physicochemical properties, such as increased polarity compared to unsubstituted naphthalene or its methylated analogs (e.g., 1-methylnaphthalene or 2-methylnaphthalene) due to the presence of the primary amine group.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(5-methylnaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8,13H2,1H3

InChI Key

RLGWDTIDXXGSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methylnaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methylnaphthalene-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

2-(Aminomethyl)-5-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(Aminomethyl)-5-methylnaphthalene with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Water Solubility* Log P (Octanol-Water)
Naphthalene C₁₀H₈ 128.17 None ~30 mg/L 3.30
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl at 1-position ~25 mg/L 3.87
2-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl at 2-position ~25 mg/L 3.86
This compound C₁₂H₁₃N 171.24 Aminomethyl at 2-position, Methyl at 5-position ~100–500 mg/L (estimated) 2.10–2.50 (estimated)

*Water solubility data for naphthalene and methylnaphthalenes are from EPA reports ; values for this compound are extrapolated based on amine group polarity.

Key Observations :

  • The aminomethyl group significantly increases water solubility compared to methylated naphthalenes, reducing hydrophobicity (lower Log P).
  • The 5-methyl group may sterically hinder interactions with biological receptors compared to 1- or 2-methylnaphthalenes .
Toxicological Profiles

Toxicological data for this compound are sparse, but comparisons can be drawn from studies on naphthalene and its methyl derivatives:

Compound Acute Toxicity (Oral LD₅₀, Rat) Carcinogenicity (IARC Classification) Primary Target Organs
Naphthalene 490 mg/kg Group 2B (possibly carcinogenic) Respiratory, hepatic
1-Methylnaphthalene 1,840 mg/kg Not classified Respiratory
2-Methylnaphthalene 1,410 mg/kg Not classified Respiratory
This compound Not available Not evaluated Likely dermal/ocular (based on amine reactivity)

Key Observations :

  • Naphthalene exhibits higher acute toxicity than its methylated analogs, possibly due to metabolic activation to reactive epoxides .
  • The aminomethyl group in this compound may introduce dermal/ocular irritation risks, as seen in structurally similar amines like 2-(Aminomethyl)piperidine .
  • Methylated naphthalenes show lower acute toxicity but still pose respiratory risks via inhalation .
Environmental Fate and Degradation
Compound Environmental Persistence (Half-Life) Primary Degradation Pathway Bioaccumulation Potential
Naphthalene 2–10 days (air) Photolysis, microbial Low
1-Methylnaphthalene 10–30 days (soil) Microbial oxidation Moderate
2-Methylnaphthalene 10–30 days (soil) Microbial oxidation Moderate
This compound Unknown (estimated 5–20 days) Likely microbial deamination Low (due to solubility)

Key Observations :

  • The aminomethyl group may enhance biodegradability via deamination pathways, reducing persistence compared to methylnaphthalenes .
  • Methylnaphthalenes accumulate in sediments due to hydrophobicity, whereas this compound is more likely to remain in aqueous phases .

Biological Activity

2-(Aminomethyl)-5-methylnaphthalene is a naphthalene derivative with significant biological activity. This compound is characterized by an amino group and a methyl group, which influence its chemical properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from damage. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), suggesting that this compound may also possess such capabilities.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. In vitro assays have shown that naphthalene derivatives can inhibit the production of pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases .

Study on Antioxidant Activity

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Concentration (µM)% Inhibition
1025
5050
10075

Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against various pathogens using the disc diffusion method. The compound showed notable zones of inhibition against Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The amino group may facilitate electron donation, neutralizing free radicals.
  • Antimicrobial Mechanism : The lipophilic nature of naphthalene derivatives allows for easy penetration into bacterial membranes, leading to cell lysis or metabolic disruption.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase (COX) enzymes could be a potential pathway through which this compound exerts its anti-inflammatory effects.

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